Pradimicin B

Description

Properties

CAS No. |

117704-66-2 |

|---|---|

Molecular Formula |

C35H36N2O14 |

Molecular Weight |

708.7 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C35H36N2O14/c1-10-6-17-22(28(42)19(10)33(46)37-11(2)34(47)48)21-15(27(41)32(17)51-35-31(45)30(44)24(36-4)12(3)50-35)9-16-23(29(21)43)26(40)14-7-13(49-5)8-18(38)20(14)25(16)39/h6-9,11-12,24,27,30-32,35-36,38,41-45H,1-5H3,(H,37,46)(H,47,48)/t11-,12-,24+,27+,30+,31-,32+,35+/m1/s1 |

InChI Key |

DHQWPIXFALDZDJ-LPEZYDJLSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |

Other CAS No. |

117704-66-2 |

Synonyms |

pradimicin B |

Origin of Product |

United States |

Foundational & Exploratory

Pradimicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura hibisca

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Pradimicin B, an antifungal antibiotic produced by the actinomycete Actinomadura hibisca. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and summarizes its key biological and chemical properties.

Discovery and Producing Organism

Pradimicins A, B, and C were first isolated from the culture broth of Actinomadura hibisca strain P157-2 (ATCC 53557).[1][2] These compounds were identified as novel antibiotics with potent antifungal activity.[1][2] The producing organism, Actinomadura hibisca, is a Gram-positive, aerobic, and mesophilic bacterium characterized by the formation of an aerial mycelium.[3]

Biosynthesis and Mechanism of Action

Pradimicins belong to the benzo[a]naphthacenequinone class of antibiotics.[1] Their unique mechanism of action involves a specific binding to D-mannose residues present in the cell walls of susceptible fungi.[4] This interaction is dependent on the presence of calcium ions, leading to the formation of a ternary complex between the pradimicin molecule, a D-mannoside, and a calcium ion.[4][5] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[4]

Experimental Protocols

Fermentation of Actinomadura hibisca P157-2

The production of this compound is achieved through submerged fermentation of Actinomadura hibisca P157-2.

Media Composition:

A suitable production medium for this compound includes:

| Component | Concentration (%) |

| Glucose | 3.0 |

| Soybean Meal | 3.0 |

| Pharma Medium | 0.5 |

| Yeast Extract | 0.1 |

| Calcium Carbonate (CaCO₃) | 0.3 |

Table 1: Composition of the fermentation medium for this compound production.[6]

Fermentation Conditions:

-

Inoculum: A 5% seed culture of Actinomadura hibisca P157-2.

-

Temperature: 28°C.[6]

-

Agitation: 250 rpm in a shaking incubator.[6]

-

Duration: 9 days.[6]

Extraction and Purification of this compound

Step 1: Removal of Biomass The fermentation broth is centrifuged or filtered to separate the mycelia from the supernatant containing the secreted this compound.

Step 2: Solid-Phase Extraction (SPE) The supernatant is subjected to solid-phase extraction to concentrate the pradimicins and remove polar impurities. An OASIS HLB cartridge can be a suitable choice for this step.[7]

Step 3: Chromatographic Purification The crude extract is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A reversed-phase C18 column.[7]

-

Mobile Phase: A gradient of aqueous acetonitrile containing additives such as ammonium acetate and acetic acid is effective for separating the different pradimicin analogs.[7]

Note on Quantitative Data: A detailed purification table with specific activity, yield, and purification fold for this compound at each step is not available in the reviewed literature. Researchers would need to develop and validate their own assays to generate such a table.

Physico-Chemical Properties of Pradimicins

Pradimicins are orange to red pigments.[1] Pradimicin A, a closely related analog, has a molecular formula of C₄₀H₄₄N₂O₁₈ and a molecular weight of 840.8 g/mol . This compound has a similar core structure but differs in its glycosylation pattern.

| Property | Description |

| Appearance | Orange to red solid |

| Core Structure | Dihydrobenzo[a]naphthacenequinone |

| Key Substituents | D-alanine, an aminosugar, and a sugar moiety. Pradimicins A and C contain D-xylose. |

| Solubility | Generally, pradimicins have a high propensity to aggregate in the presence of Ca²⁺, affecting solubility.[5] |

Table 2: General Physico-Chemical Properties of Pradimicins.

Biological Activity

This compound exhibits broad-spectrum antifungal activity against a variety of pathogenic fungi. The in vitro activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC). A derivative, BMS-181184, has shown potent activity against Candida spp., Cryptococcus neoformans, and Aspergillus spp.[4][8]

| Fungal Species | MIC Range (µg/mL) for BMS-181184 |

| Candida spp. | ≤8 |

| Cryptococcus neoformans | ≤8 |

| Aspergillus fumigatus | ≤8 |

| Aspergillus niger | ≥16 |

| Aspergillus flavus | ≥16 |

| Fusarium spp. | ≥16 |

Table 3: In Vitro Antifungal Activity of a Pradimicin Derivative (BMS-181184).[8]

Conclusion

This compound, produced by Actinomadura hibisca, represents a promising class of antifungal agents with a unique mechanism of action. This technical guide provides a foundational understanding of its discovery, isolation, and biological properties. Further research is warranted to develop detailed and optimized protocols for its large-scale production and purification, which will be crucial for its potential development as a therapeutic agent. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of natural product drug discovery and development.

References

- 1. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actinomadura hibisca SA 26015, P157-2 | Type strain | DSM 44148, ATCC 53557, IFO 15177, NBRC 15177, NCIMB 13253, JCM 9627, HUT 6599, IMSNU 22185 | BacDiveID:16979 [bacdive.dsmz.de]

- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization and identification of pradimicin analogs from Actinomadura hibisca using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

Pradimicin B: A Technical Overview of its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin B is a member of the pradimicin family of antibiotics, a group of natural products that exhibit significant antifungal activity. First isolated from Actinomadura hibisca, these compounds are characterized by a unique dihydrobenzo[a]naphthacenequinone core. The biological activity of pradimicins is attributed to their ability to bind to D-mannose residues on the surface of fungal cells in a calcium-dependent manner, leading to disruption of the cell membrane. This technical guide provides a detailed examination of the chemical structure and stereochemical features of this compound, based on available spectroscopic and chemical degradation data.

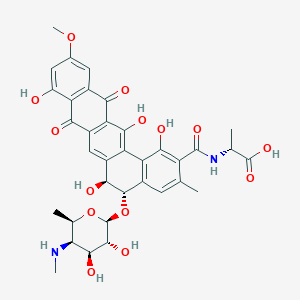

Chemical Structure

This compound is a glycosylated polyketide with a complex molecular architecture. It is structurally related to Pradimicin A, from which it differs by the absence of a terminal D-xylose sugar moiety. The core structure of this compound consists of three key components:

-

Aglycone: A pentacyclic dihydrobenzo[a]naphthacenequinone chromophore.

-

Amino Acid: A D-alanine residue linked to the aglycone.

-

Aminosugar: A 4,6-dideoxy-4-(methylamino)-D-galactose unit attached to the aglycone.

The complete chemical structure of this compound is depicted in the following diagram:

Caption: Molecular components of this compound.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The stereochemistry of its chiral centers has been determined through a combination of spectroscopic analysis and chemical degradation studies.

-

Aglycone: The junction between the two saturated rings of the dihydrobenzo[a]naphthacenequinone core possesses a defined stereochemistry. The absolute configuration at these centers has been established as (5S, 6S).

-

Amino Acid: The amino acid component has been identified as the D-isomer of alanine, specifically D-alanine. This is a notable feature, as L-amino acids are more commonly found in natural products.

-

Aminosugar: The sugar moiety is 4,6-dideoxy-4-(methylamino)-D-galactose. The "D" configuration denotes the stereochemistry relative to D-glyceraldehyde. The anomeric linkage to the aglycone is of the beta (β) configuration.

The precise spatial arrangement of these components is crucial for the molecule's ability to form a ternary complex with calcium ions and D-mannose, which is the basis of its antifungal action.

Quantitative Data

Table 1: Summary of Key Structural and Stereochemical Features of this compound

| Feature | Description |

| Molecular Formula | C34H34N2O13 |

| Aglycone Core | Dihydrobenzo[a]naphthacenequinone |

| Stereochemistry (Aglycone) | 5S, 6S |

| Amino Acid Residue | D-Alanine |

| Sugar Moiety | 4,6-dideoxy-4-(methylamino)-D-galactose |

| Glycosidic Linkage | β-anomeric |

Experimental Protocols

The structural elucidation of this compound, along with its congeners, involved a series of classical and modern analytical techniques. While detailed, step-by-step protocols for this compound specifically are not published, the general methodologies employed are outlined below.

Isolation and Purification

-

Fermentation: Culturing of the producing organism, Actinomadura hibisca, in a suitable nutrient medium to promote the biosynthesis of pradimicins.

-

Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of secondary metabolites.

-

Chromatography: Purification of the crude extract using a combination of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other analogues.

The following workflow illustrates the general process:

Caption: General workflow for the isolation of this compound.

Structure Elucidation

-

Acid Hydrolysis: Treatment of this compound with strong acid to cleave the glycosidic and amide bonds, yielding the aglycone, D-alanine, and the aminosugar. These components are then individually analyzed.

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the intact molecule and its degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms within the aglycone and sugar moieties, and to determine the points of attachment between the different components.

-

Circular Dichroism (CD) Spectroscopy: To aid in the assignment of the absolute stereochemistry of the chiral centers.

-

The logical relationship for the structural determination is as follows:

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

This compound is a structurally complex natural product with a well-defined stereochemistry that is essential for its antifungal activity. Its unique architecture, featuring a dihydrobenzo[a]naphthacenequinone aglycone, a D-alanine residue, and a deoxysugar, presents a compelling target for synthetic chemists and a valuable lead for the development of new antifungal agents. Further research to obtain detailed quantitative data and to explore the structure-activity relationships within the pradimicin family will be crucial for realizing the full therapeutic potential of these remarkable molecules.

Pradimicin B: A Technical Guide to its Antifungal Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal spectrum of activity of Pradimicin B and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antifungal agents. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the workflow for determining antifungal susceptibility.

Core Antifungal Activity

Pradimicins are a class of antifungal compounds with a novel mechanism of action. They bind specifically to terminal D-mannosides on the surface of fungal cell walls. This binding is calcium-dependent and results in the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][2] This unique mechanism confers a broad spectrum of in vitro activity against a variety of clinically important fungal pathogens.[1][3][4]

The pradimicin derivative, BMS-181184, has demonstrated potent activity against a wide range of yeasts and molds.[5] Notably, it is effective against Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][5] While active against many filamentous fungi, its efficacy can be species-dependent.[5][6] For instance, while potent against Aspergillus fumigatus, it shows less activity against Aspergillus niger and Aspergillus flavus.[5][6] Furthermore, some fungal groups, such as Fusarium spp. and Zygomycetes, have been shown to be comparatively resistant to high concentrations of pradimicins.[1][5]

Quantitative Antifungal Spectrum

The following table summarizes the in vitro activity of the pradimicin derivative BMS-181184 against a panel of fungal isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) | MIC for 90% of Isolates (MIC90 in µg/mL) |

| Yeasts | |||

| Candida albicans | 55 | 1 - 8 | 4 |

| Candida glabrata (formerly Torulopsis glabrata) | 20 | 2 - 8 | 8 |

| Candida krusei | 15 | 2 - 8 | 8 |

| Candida parapsilosis | 20 | 1 - 4 | 4 |

| Candida tropicalis | 20 | 2 - 16 | 8 |

| Cryptococcus neoformans | 32 | 2 - 8 | 8 |

| Rhodotorula spp. | 5 | 2 - 4 | 4 |

| Filamentous Fungi | |||

| Aspergillus fumigatus | 6 | 8 | 8 |

| Aspergillus flavus | 4 | 16 - >64 | >64 |

| Aspergillus niger | 4 | 16 - 32 | 32 |

| Dermatophytes | 26 | 4 - 8 | 8 |

| Sporothrix schenckii | 5 | 2 - 8 | 8 |

| Dematiaceous Fungi | 10 | 4 - 16 | 16 |

| Fusarium spp. | 10 | >64 | >64 |

| Pseudallescheria boydii | 5 | >64 | >64 |

| Zygomycetes | 5 | >64 | >64 |

Data for BMS-181184, a derivative of Pradimicin.[5][6]

Experimental Protocols

The in vitro antifungal susceptibility testing for pradimicin derivatives, such as BMS-181184, is performed following standardized methodologies. The most commonly cited method is the broth macrodilution test as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-P.[5]

Broth Macrodilution Method (Adapted from CLSI M27-P):

-

Preparation of Antifungal Agent: A stock solution of the pradimicin derivative is prepared in a suitable solvent and then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a range of final concentrations.[7][8]

-

Inoculum Preparation:

-

Yeasts: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL.[6][7]

-

Filamentous Fungi: A conidial suspension is prepared by washing the surface of a mature fungal slant with sterile saline. The resulting suspension is adjusted spectrophotometrically, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration similar to that of the yeasts.[6]

-

-

Incubation: The prepared tubes, each containing the antifungal dilution and the fungal inoculum, are incubated at 35°C. Incubation times vary depending on the organism: 48 hours for most yeasts and up to 72 hours for Cryptococcus spp. and some filamentous fungi, or until growth is clearly visible in the drug-free control tube.[6]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth macrodilution method for determining the antifungal susceptibility of a compound like this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Mechanism of Action Signaling Pathway

The antifungal action of this compound is initiated by its interaction with the fungal cell wall, a process that is dependent on the presence of calcium ions.

Caption: Calcium-dependent binding of this compound to fungal cell wall mannosides.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

Pradimicin B: A Technical Guide to its Antifungal Activity Against Aspergillus fumigatus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of Pradimicin B, with a particular focus on its activity against the opportunistic fungal pathogen Aspergillus fumigatus. The information presented herein is a synthesis of preclinical data, intended to inform research and development efforts in the field of antifungal drug discovery. The majority of the detailed experimental data available pertains to the potent derivative BMS-181184, which is considered representative of the pradimicin class of antifungals.

Core Mechanism of Action

Pradimicins exert their antifungal effect through a novel, calcium-dependent mechanism that targets the fungal cell wall.[1][2] Unlike other antifungal agents that interfere with ergosterol synthesis or cell membrane integrity from within, pradimicins bind specifically to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.[1] This binding event leads to the formation of a ternary complex between the pradimicin molecule, a calcium ion, and the mannoside.[1] The formation of this complex disrupts the structural integrity of the cell membrane, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[2] This unique mechanism of action makes it a promising candidate for further investigation, particularly in the context of emerging resistance to other antifungal drug classes.

In Vitro Activity

This compound, particularly its derivative BMS-181184, has demonstrated a broad spectrum of in vitro activity against a range of fungal pathogens.[1] Against Aspergillus fumigatus, it exhibits moderate activity, with Minimum Inhibitory Concentrations (MICs) generally reported to be around 8 µg/mL.[2][3] While effective, these concentrations are noted to be higher than those of some other established antifungal agents like itraconazole and amphotericin B.[4] Importantly, BMS-181184 has been shown to be fungicidal against most tested strains of A. fumigatus.[3]

Quantitative In Vitro Susceptibility Data

The following table summarizes the in vitro activity of the pradimicin derivative BMS-181184 against Aspergillus species from various studies.

| Aspergillus Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) | Reference |

| A. fumigatus | Not Specified | ≤8 | Not Reported | Not Reported | [3] |

| A. fumigatus | 35 | 4-16 | 7.99 | Not Reported | [2] |

| A. fumigatus | 6 | 8 | Not Reported | Not Reported | [2] |

| A. flavus | 3 | ≥16 | Not Reported | Not Reported | [2] |

| A. niger | 4 | ≥16 | Not Reported | Not Reported | [2] |

In Vivo Efficacy

Preclinical studies in animal models of invasive aspergillosis have demonstrated the in vivo potential of pradimicins. These studies are crucial for establishing the therapeutic window and potential efficacy in a complex biological system.

Murine Models of Aspergillosis

In murine models of systemic aspergillosis, Pradimicin A, a closely related compound, showed therapeutic activity against A. fumigatus in both normal and immunocompromised mice.[5] In a study using immunocompromised mice, BMS-181184 at a dose of 25 mg/kg increased survival time compared to untreated controls, an effect that was not observed with itraconazole at 100 mg/kg.[2] When administered for two consecutive days post-infection in cyclophosphamide-treated mice, a 50 mg/kg dose of BMS-181184 resulted in an 80% survival rate.[2]

Rabbit Model of Pulmonary Aspergillosis

A well-established model of invasive pulmonary aspergillosis in persistently neutropenic rabbits has been used to evaluate the efficacy of BMS-181184.[2] In this model, BMS-181184 was shown to be at least as effective as amphotericin B in promoting survival and reducing organism-mediated tissue injury.[2][6] Higher doses of BMS-181184 were found to be equivalent to amphotericin B in reducing the fungal burden in the lungs.[2][7]

Quantitative In Vivo Efficacy Data (Neutropenic Rabbit Model)

| Treatment Group | Total Daily Dose (mg/kg) | Outcome Measure | Result | P-value (vs. Control) | Reference |

| BMS-181184 | 50 | Reduction in Positive BAL Cultures | Statistically Significant | < 0.05 | [2] |

| BMS-181184 | 150 | Reduction in Positive BAL Cultures | Statistically Significant | < 0.001 | [2] |

| Amphotericin B | 1 | Reduction in Positive BAL Cultures | Statistically Significant | < 0.005 | [2] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate assessment of antifungal activity. The following sections outline the typical protocols employed in the evaluation of pradimicins.

In Vitro Susceptibility Testing

The determination of MICs for pradimicins against A. fumigatus is typically performed using broth micro- or macrodilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[2][3]

Key Steps in MIC Determination:

-

Organism Preparation: A well-characterized strain of A. fumigatus is cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.[2]

-

Inoculum Preparation: Conidia are harvested and suspended in RPMI 1640 medium. The suspension is then adjusted to a standardized concentration, typically between 0.4 x 10⁴ and 5 x 10⁴ colony-forming units (CFU)/mL.[8]

-

Drug Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 48 hours.[9]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes complete inhibition of visible growth.[9]

Minimum Fungicidal Concentration (MFC) Determination:

To determine if the drug is fungicidal, an aliquot from the wells showing no visible growth is subcultured onto a drug-free agar medium.[2] The MFC is defined as the lowest drug concentration that results in a significant reduction (e.g., ≥99.9%) of the initial inoculum.[2]

In Vivo Efficacy Testing (Neutropenic Rabbit Model)

The neutropenic rabbit model is a robust system for evaluating the efficacy of antifungal agents against invasive pulmonary aspergillosis.[2]

Key Steps in the Rabbit Model:

-

Animal Model: Young, healthy New Zealand White rabbits are typically used.

-

Immunosuppression: Rabbits are rendered neutropenic through the administration of agents like cyclophosphamide or cytosine arabinoside to mimic the immunocompromised state of at-risk patients.[2]

-

Infection: A standardized inoculum of A. fumigatus conidia is administered directly into the lungs via an endotracheal catheter.[2]

-

Treatment: Treatment with this compound (or a comparator drug/placebo) is initiated at a specified time point post-infection and continued for a defined duration.

-

Outcome Assessment: Efficacy is evaluated based on multiple parameters, including survival, reduction in fungal burden in various organs (measured as CFU/gram of tissue), histopathological examination of lung tissue for signs of infection and injury, and measurement of biomarkers like galactomannan.[2][10]

Conclusion and Future Directions

This compound and its derivatives represent a distinct class of antifungal agents with a unique mechanism of action against Aspergillus fumigatus. The available data indicate moderate in vitro activity and promising in vivo efficacy in preclinical models of invasive aspergillosis. Its novel target on the fungal cell wall makes it an attractive candidate for further development, especially in an era of increasing resistance to existing antifungal drugs.

Future research should focus on a more detailed elucidation of the downstream cellular events following the initial binding of pradimicins to the cell wall. Additionally, combination studies with other antifungal agents could reveal synergistic interactions that may enhance efficacy and combat resistance. Further optimization of the pradimicin scaffold could also lead to derivatives with improved potency and pharmacokinetic profiles, ultimately paving the way for a new therapeutic option in the fight against invasive aspergillosis.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]

- 9. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Pradimicin B's Antifungal Action: A Deep Dive into Structure-Activity Relationships

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Pradimicin B, a potent antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental molecular interactions that govern its efficacy, presents key quantitative data, and details relevant experimental methodologies.

Pradimicins are a class of antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a hexose sugar.[1] Their unique mechanism of action involves the specific recognition and binding to D-mannoside residues present on the fungal cell wall. This interaction is dependent on the presence of calcium ions, leading to the formation of a ternary complex composed of Pradimicin, D-mannoside, and calcium.[1][2] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][2]

Unraveling the Structure-Activity Relationship

Systematic modifications of the Pradimicin scaffold have revealed critical insights into the structural features essential for its antifungal activity. These can be broadly categorized into modifications of the aglycone, the sugar moiety, and the amino acid residue.

The Aglycone Core

The dihydrobenzo[a]naphthacenequinone core is a crucial component of the Pradimicin structure. Studies involving modifications to this part of the molecule have shown that most alterations lead to a significant loss of antifungal activity. However, modifications at the C-11 position have been found to be permissible to some extent. For instance, the 11-demethoxy derivative of Pradimicin A and 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 have demonstrated promising antifungal activity, comparable to that of the parent compound, Pradimicin A.[3]

The Essential Sugar Moiety

The sugar component of Pradimicin plays a vital role in its biological function. Research has clarified that the 5-O-(6-deoxy-β-D-sugar) is essential for its antifungal activity.[4] Derivatives with modifications at other positions of the sugar, such as 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives, have been shown to retain activity against yeasts.[4] Furthermore, certain D-xylose-modified derivatives have exhibited activity comparable to Pradimicin A.[4]

The Influence of the Amino Acid Side Chain

The amino acid moiety also contributes significantly to the overall activity of Pradimicins. A series of analogs with different amino acid substitutions have been synthesized and evaluated. These studies revealed that derivatives with D-α-amino acids generally retain their antifungal potency.[5] A notable exception is the D-proline analog, which showed a loss of activity.[5] Additionally, modifications at the 4'-position of the amino sugar, such as the introduction of 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy groups, have not only maintained the antifungal activity but also led to a significant improvement in water solubility.[6]

Quantitative Analysis of Antifungal Activity

The following tables summarize the in vitro antifungal activity of this compound and its key derivatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| BMS-181184 | Candida spp. | 2 - 8 | [7] |

| BMS-181184 | Cryptococcus neoformans | ≤ 8 | [7] |

| BMS-181184 | Aspergillus fumigatus | ≤ 8 | [7] |

| BMS-181184 | Dermatophytes | ≤ 8 | [7] |

| BMS-181184 | Aspergillus niger | ≥ 16 | [7] |

| BMS-181184 | Fusarium spp. | ≥ 16 | [7] |

| Amphotericin B | Aspergillus fumigatus | 2 | [8] |

| BMS-181184 | Aspergillus fumigatus | 8 | [8] |

BMS-181184 is a water-soluble derivative of Pradimicin.

Experimental Protocols

The determination of the antifungal activity of this compound and its analogs is primarily conducted using broth microdilution methods, following established standards.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal isolates.

Materials:

-

Test compound (e.g., this compound derivative)

-

Fungal isolates

-

RPMI 1640 medium

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a concentration of 1-5 x 10³ CFU/mL.

-

Serial Dilution: The test compound is serially diluted in RPMI 1640 medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits all visible growth.[9]

Minimum Fungicidal Concentration (MFC) Determination

Objective: To determine the lowest concentration of an antifungal agent that kills a particular fungus.

Procedure:

-

Following the MIC determination, an aliquot (e.g., 0.1 mL) is taken from each well showing no visible growth.

-

The aliquot is subcultured onto a drug-free Sabouraud agar plate.

-

The plates are incubated at 35°C until growth is seen in the control cultures.

-

The MFC is the lowest concentration of the drug that results in no growth or a predefined reduction in CFU (e.g., ≤3 colonies) on the subculture plates.[8]

Visualizing the Fundamentals

The following diagrams illustrate the key processes and relationships discussed in this guide.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for antifungal susceptibility testing.

Caption: Logical relationships in this compound SAR.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reviberoammicol.com [reviberoammicol.com]

The Architectural Blueprint of an Antifungal Agent: A Technical Guide to the Pradimicin Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pradimicin family of antibiotics, first isolated from Actinomadura hibisca, represents a class of potent antifungal and antiviral agents.[1][2] Their unique structure, featuring a benzo[α]naphthacene quinone core, a D-alanine moiety, and a disaccharide chain, has garnered significant interest in the field of drug discovery.[1][2] Understanding the intricate biosynthetic pathway of these complex molecules is paramount for harnessing their therapeutic potential through synthetic biology and combinatorial biosynthesis approaches. This technical guide provides an in-depth exploration of the pradimicin biosynthesis pathway, detailing the enzymatic players, their orchestrated functions, and the experimental methodologies used to elucidate this fascinating molecular assembly line.

The Pradimicin Biosynthetic Gene Cluster

The genetic blueprint for pradimicin production is encapsulated within a 39-kb gene cluster in Actinomadura hibisca P157-2.[3][4] This cluster is composed of 28 open reading frames (ORFs) that code for a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the attachment of sugar moieties.[3][4] The organization of these genes reveals a coordinated system for the production of the final bioactive compounds.

The Core Assembly Line: Biosynthesis of the Aglycone

The biosynthesis of pradimicin is initiated by a type II polyketide synthase (PKS) system, which is responsible for constructing the aromatic core of the molecule.[3][5][6] This process involves the iterative condensation of malonyl-CoA extender units, a mechanism bearing resemblance to fatty acid biosynthesis.[7]

The key enzymes and their proposed roles in the formation of the pentangular intermediate G-2A are outlined below:

-

Polyketide Synthase (PKS): A complex of enzymes including ketosynthase α (PrmA/PdmA), ketosynthase β (PrmB/PdmB), and an acyl carrier protein (ACP) that work in concert to assemble a 24-carbon poly-β-ketone chain.[1][3]

-

Tailoring Enzymes (PdmD, PdmK, PdmL, PdmH, PdmG): This suite of enzymes is responsible for the subsequent cyclization and aromatization of the nascent polyketide chain to form the crucial benzo[α]naphthacene quinone intermediate known as G-2A.[1]

Post-PKS Tailoring: The Path to Pradimicin A

Following the formation of the G-2A intermediate, a series of post-PKS tailoring modifications occur, each catalyzed by a specific enzyme, to yield the final pradimicin A molecule. These intricate steps are crucial for the biological activity of the antibiotic.

Hydroxylation Events

Two cytochrome P450 hydroxylases, PdmJ and PdmW, are responsible for the stereospecific hydroxylation of the G-2A core.[1]

-

PdmJ: Catalyzes the hydroxylation at the C-5 position.[1]

-

PdmW: Catalyzes the hydroxylation at the C-6 position.[1]

Interestingly, these two enzymes exhibit a synergistic relationship; their co-expression leads to a more efficient dihydroxylation to produce 5,6-dihydroxy-G-2A.[1]

Attachment of D-alanine

An amino acid ligase, PdmN, is responsible for the attachment of a D-alanine moiety to the carboxyl group at C-16 of the aglycone.[1] This enzyme has been shown to possess a relaxed substrate specificity, opening avenues for the creation of novel pradimicin analogs through combinatorial biosynthesis.[1]

Glycosylation Cascade

The characteristic disaccharide moiety of pradimicin A is attached in a stepwise manner by two dedicated glycosyltransferases.[8]

-

PdmS: This O-glycosyltransferase initiates the glycosylation process by attaching a 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose unit to the 5-OH group of the aglycone.[8]

-

PdmQ: Following the action of PdmS, this second glycosyltransferase attaches a D-xylose moiety to the 3'-OH group of the first sugar.[8]

Final Methylation Steps

Several methylation events, catalyzed by specific methyltransferases, complete the biosynthesis of pradimicin A.

-

PdmO: This N-methyltransferase is responsible for the methylation of the 4'-amino group of the first sugar moiety.[8][9]

-

PdmF: Functions as the C-11 O-methyltransferase.[9]

-

PdmT: Acts as an O-methyltransferase at the 7-OH position.[9]

Quantitative Data Summary

The following table summarizes the quantitative data reported in the literature for the production of key intermediates and analogs in the pradimicin biosynthetic pathway when expressed in the heterologous host Streptomyces coelicolor CH999.

| Compound | Producing Enzymes | Host Strain | Average Yield (mg L-1) | Reference |

| G-2A (3) | PdmD, PdmK, PdmL, PdmH, PdmG | S. coelicolor CH999 | 48.8 ± 3.2 | [1] |

| JX137a (4) | G-2A forming enzymes + PdmN | S. coelicolor CH999 | 31.9 ± 3.1 | [1] |

Experimental Protocols

The elucidation of the pradimicin biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Gene Disruption via Double Crossover Recombination

This technique is used to inactivate specific genes within the pradimicin biosynthetic gene cluster in the native producer, Actinomadura hibisca, to determine their function.[8]

-

Vector Construction: A disruption cassette is constructed containing a resistance gene (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene. This cassette is cloned into a suitable vector that cannot replicate in A. hibisca.

-

Protoplast Transformation: Protoplasts of A. hibisca are prepared and transformed with the disruption vector.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double crossover events result in the replacement of the target gene with the resistance cassette.

-

Genomic DNA Verification: Successful gene disruption is confirmed by PCR analysis and Southern blotting of the genomic DNA from the mutant strains.

-

Metabolite Analysis: The fermentation broth of the mutant strain is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any changes in the production of pradimicin and the accumulation of intermediates.

Heterologous Expression and Combinatorial Biosynthesis

This approach involves expressing genes from the pradimicin cluster in a heterologous host, such as Streptomyces coelicolor CH999, which is a well-characterized host for polyketide production.[1]

-

Plasmid Construction: The gene or a combination of genes of interest is cloned into an expression vector under the control of a suitable promoter (e.g., actI promoter/regulator actII-ORF4).

-

Host Transformation: The expression plasmid is introduced into the heterologous host strain (e.g., S. coelicolor CH999) via protoplast transformation.

-

Fermentation and Extraction: The recombinant strain is cultivated under appropriate conditions to allow for gene expression and production of the corresponding metabolite. The metabolites are then extracted from the culture broth and mycelium using organic solvents.

-

Product Analysis and Characterization: The extracted compounds are analyzed by HPLC and LC-MS. The structure of any new products is determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Visualizing the Pathway and Workflows

To provide a clearer understanding of the complex processes involved in pradimicin biosynthesis and its investigation, the following diagrams have been generated using the DOT language.

Figure 1: The biosynthetic pathway of Pradimicin A, from the initial polyketide chain to the final tailored molecule.

Figure 2: A generalized workflow for gene disruption experiments to elucidate gene function in the pradimicin pathway.

Conclusion

The biosynthesis of the pradimicin family of antibiotics is a testament to the remarkable chemical dexterity of microorganisms. Through the coordinated action of a type II polyketide synthase and a host of tailoring enzymes, a complex and potent antifungal agent is assembled. The elucidation of this pathway not only provides fundamental insights into natural product biosynthesis but also lays the groundwork for the rational design of novel and improved antibiotics through genetic engineering and combinatorial biosynthesis. The continued exploration of this and other biosynthetic pathways will undoubtedly fuel the discovery and development of next-generation therapeutics to combat infectious diseases.

References

- 1. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning and nucleotide sequence of the putative polyketide synthase genes for pradimicin biosynthesis from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 8. Three enzymes involved in the N-methylation and incorporation of the pradimicin sugar moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]

Pradimicin B Congeners: A Technical Guide to Natural Sources and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pradimicin B and its known congeners, focusing on their natural sources, biosynthesis, and methods for their isolation and characterization. Pradimicins are a class of antifungal antibiotics that exhibit potent activity against a range of pathogenic fungi. Their unique mode of action, involving the binding to D-mannose residues on the fungal cell surface in a calcium-dependent manner, has made them a subject of significant interest in the development of new antifungal therapies.[1]

Core Concepts

Pradimicins are polyketide-derived antibiotics belonging to the benzo[a]naphthacenequinone class.[2][3] The core structure is typically glycosylated and possesses a D-amino acid side chain.[1] Variations in the aglycone, the sugar moieties, and the amino acid residue give rise to the diverse range of pradimicin congeners.

This compound Congeners and Their Natural Sources

The majority of pradimicins have been isolated from various species of the actinomycete genus Actinomadura. The following table summarizes the known this compound congeners and their corresponding natural producers.

| Pradimicin Congener | Producing Organism(s) | Key Structural Features / Notes |

| Pradimicin A | Actinomadura hibisca P157-2 (ATCC 53557)[2][4][5], Actinomadura verrucosospora subsp. neohibisca | Contains a D-alanine moiety and a disaccharide consisting of D-xylose and a unique aminosugar.[2] |

| This compound | Actinomadura hibisca P157-2 (ATCC 53557) | Desxylosyl analogue of Pradimicin A.[5] |

| Pradimicin C | Actinomadura hibisca P157-2 (ATCC 53557) | Des-N-methyl analogue of Pradimicin A.[2][5] |

| Pradimicin L | Actinomadura verrucosospora subsp. neohibisca | Features a D-glucosyl-D-thomosamine moiety at the C-5 position.[6][7] |

| Pradimicin FL | Actinomadura verrucosospora subsp. neohibisca (via directed biosynthesis) | D-serine analogue of Pradimicin L, produced when the culture medium is supplemented with D-serine.[7] |

| Pradimicin S | Actinomadura spinosa AA0851 | Differs from other pradimicins in its sugar moiety.[8] |

| Pradimicin FS | Actinomadura spinosa AA0851 (via directed biosynthesis) | A D-serine analogue of Pradimicin S, produced upon feeding with D-serine.[8] |

| Pradimicin FB | Actinomadura spinosa AA0851 (via directed biosynthesis) | A minor product formed alongside Pradimicin FS.[8] |

| Pradimicins M, N, O, P | Blocked mutants of Actinomadura hibisca P157-2 | Dihydrobenzo[a]naphthacenequinones that differ in the presence of D-alanine and their stereochemistry at C-5 and C-6.[3] |

| Pradimicins T1 and T2 | Actinomycete strain AA3798 | Exhibit potent in vitro and in vivo antifungal activity.[9] |

| 7-hydroxypradimicin A | Mutant strain JN-58 of Actinomadura verrucosospora subsp. neohibisca E-40 | A novel analogue isolated from a blocked mutant.[10] |

| BMS-181184 | Actinomadura sp. AB1236 (via directed biosynthesis) | A derivative produced by fermentation in a medium containing D-serine and D-cycloserine.[11] |

Experimental Protocols

I. Fermentation for Pradimicin Production

The production of pradimicins is typically achieved through submerged fermentation of the producing Actinomadura strain. The following is a generalized protocol based on published methods.[12][13]

1. Seed Culture Preparation:

-

A loopful of spores from a mature agar slant of the Actinomadura strain is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium.

-

A typical seed medium composition is: 1% sucrose, 0.5% Pharmamedia, 0.5% yeast extract, and 0.1% CaCO₃, with the pH adjusted to 7.0 before sterilization.

-

The flask is incubated at 28-32°C for 5 days on a rotary shaker at 200-250 rpm.[12][13]

2. Production Culture:

-

The vegetative seed culture (5% v/v) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of a production medium.

-

A representative production medium consists of: 3% sucrose, 1% glucose, 3% Pharmamedia, 0.1% FeSO₄·7H₂O, and 0.3% CaCO₃, with the pH adjusted to 7.5 before sterilization.[13]

-

For directed biosynthesis of specific congeners, the medium can be supplemented with amino acid precursors (e.g., 0.2% D-serine).[8][11]

-

The production culture is incubated for up to 14 days at 28°C on a rotary shaker at 200 rpm.[13]

3. Optimization of Carbon and Nitrogen Sources:

-

To enhance pradimicin production, various carbon and nitrogen sources can be tested. For instance, glycerol has been shown to be a favorable carbon source for Actinomadura hibisca P157-2.[12]

II. Isolation and Purification of Pradimicins

The following is a general workflow for the isolation and purification of pradimicins from the fermentation broth.

1. Broth Supernatant Preparation:

-

After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.

2. Extraction:

-

The supernatant containing the pradimicins is extracted with a suitable organic solvent, such as butanol.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic steps for purification.

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) is a key technique.[8]

-

A typical HPLC setup for the analysis and purification of pradimicin analogs involves:

-

Column: Reversed-phase C18 column (e.g., Cosmosil 5C18-AR, 4.6 i.d. x 100 mm, 5 µm particle size).[13]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 27:73 mixture of CH₃CN-0.01 M KH₂PO₄, pH 3.5).[13]

-

Flow Rate: 1 mL/minute.[13]

-

Detection: Spectrophotometric monitoring at 460 nm.[13]

-

4. Structure Elucidation:

-

The structures of the purified pradimicin congeners are determined using a combination of spectroscopic techniques, including:

Visualizations

Biosynthetic Pathway of Pradimicins

The biosynthesis of the pradimicin aglycone is believed to follow the type II polyketide synthesis pathway, starting from acetate units. The aglycone then undergoes a series of post-PKS modifications, including glycosylation and the attachment of a D-amino acid. The use of blocked mutants has been instrumental in elucidating this pathway.[10][14][15]

Caption: Generalized biosynthetic pathway of pradimicins.

Experimental Workflow for Pradimicin Isolation

The following diagram illustrates a typical workflow for the isolation and characterization of pradimicin congeners from a fermentation culture.

Caption: Workflow for pradimicin isolation and characterization.

References

- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins M, N, O and P, new dihydrobenzo[a]naphthacenequinones produced by blocked mutants of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]

- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BIOSYNTHESIS OF THE PRADIMICIN FAMILY OF ANTIBIOTICS [jstage.jst.go.jp]

- 11. BMS-181184, a new pradimicin derivative. Screening, taxonomy, directed biosynthesis, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

Pradimicin B: A Technical Guide to Cytotoxicity and Therapeutic Index

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pradimicins are a class of antibiotics known for their antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the available data on the cytotoxicity and therapeutic index of pradimicins. While specific quantitative data for Pradimicin B is limited in publicly available literature, this document summarizes key findings for closely related analogs, including Pradimicin A and Pradimicin-IRD, to provide a strong indication of the expected toxicological and therapeutic profile of this compound class. The mechanism of action, particularly the induction of apoptosis in mammalian cells, is also detailed, along with generalized experimental protocols for assessing cytotoxicity.

Quantitative Cytotoxicity and In Vivo Toxicity Data

Direct IC50 and LD50 values for this compound are not extensively reported in the available scientific literature. However, data from closely related pradimicins provide valuable insights into the potential cytotoxicity of this compound.

In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for pradimicin analogs against various cell lines.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Pradimicin-IRD | HCT-116 | Colon Carcinoma | 0.8 | [1] |

| Pradimicin-IRD | MM 200 | Melanoma | 2.7 | |

| Pradimicin-IRD | A panel of five colon cancer cell lines | Colon Cancer | Micromolar range | [1] |

| Pradimicin-IRD | Non-tumor fibroblasts | Normal Fibroblasts | Significantly less sensitive than cancer cells | [1] |

| Pradimicin A | Various cultured mammalian cells | Not specified | Non-cytotoxic at 100 or 500 µg/mL | [2] |

In Vivo Toxicity

Acute toxicity, as indicated by the median lethal dose (LD50), has been determined for Pradimicin A in murine models.

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Pradimicin A | Mice | Intravenous (IV) | 120 mg/kg | [2] |

| Pradimicin A | Mice | Intramuscular (IM) | >400 mg/kg | [2] |

Therapeutic Index

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. While a specific TI for this compound has not been published, early studies on the pradimicin class suggest a favorable therapeutic window.

A review of the pradimicin class of compounds mentions an "excellent therapeutic index with no major end-organ toxicity"[3]. More specific data is available for the pradimicin derivative BMS-181184, which was found to be at least 130-fold less toxic than amphotericin B on a milligram-per-kilogram basis in mice.

To provide an estimate of the therapeutic window, the 50% protective dose (PD50) of the pradimicin derivative BMY-28864 against fungal pathogens in mice is presented below. This can be compared with the LD50 values of Pradimicin A to infer a potential therapeutic index.

| Compound | Pathogen | Animal Model | PD50 (mg/kg) | Reference |

| BMY-28864 | Candida albicans | Normal mice | 17 | [4] |

| BMY-28864 | Cryptococcus neoformans | Normal mice | 18 | [4] |

| BMY-28864 | Aspergillus fumigatus | Normal mice | 37 | [4] |

| BMY-28864 | Candida albicans | Immunosuppressed mice | 32 | [4] |

| BMY-28864 | Cryptococcus neoformans | Immunosuppressed mice | 35 | [4] |

| BMY-28864 | Aspergillus fumigatus | Immunosuppressed mice | 51 | [4] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for determining the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

This compound

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the drug) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

-

In Vivo Acute Toxicity Study

This protocol outlines a general procedure for determining the acute toxicity (LD50) of this compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

-

This compound

-

Healthy, young adult rodents (e.g., mice or rats) of a single strain

-

Sterile vehicle for injection (e.g., saline or a suitable solubilizing agent)

-

Syringes and needles

-

Animal balance

Procedure:

-

Animal Acclimatization:

-

Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

House animals in appropriate cages with free access to food and water.

-

-

Dose Preparation and Administration:

-

Prepare graded single doses of this compound in the sterile vehicle.

-

Divide the animals into groups (e.g., 5-10 animals per group), including a control group receiving only the vehicle.

-

Administer the prepared doses of this compound to the respective animal groups via the desired route (e.g., intravenous, intraperitoneal, or oral).

-

-

Observation:

-

Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for a total of 14 days.

-

Record all clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions.

-

Record the number of mortalities in each group.

-

-

Data Analysis:

-

Calculate the percentage of mortality for each dose group.

-

Determine the LD50 value, the dose that is lethal to 50% of the animals, using a suitable statistical method (e.g., probit analysis).

-

Signaling Pathways and Experimental Workflows

Pradimicin-Induced Apoptotic Signaling Pathway

Pradimicin has been shown to induce apoptosis in mammalian cells, particularly after treatment with 1-deoxymannojirimycin (DMJ)[5]. The proposed pathway involves a rapid increase in intracellular calcium levels, followed by the generation of reactive oxygen species (ROS), which ultimately leads to apoptotic cell death[1].

Caption: Pradimicin-induced apoptotic signaling pathway.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. Pradimicin-IRD exhibits antineoplastic effects by inducing DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo antifungal activities of BMY-28864, a water-soluble pradimicin derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Decisive Role of the Sugar Moiety in Pradimicin B's Antifungal and Antiviral Activity

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pradimicins are a class of benzo[a]naphthacenequinone antibiotics renowned for their broad-spectrum antifungal activity and potential as antiviral agents.[1] A key structural feature of these molecules is a disaccharide moiety attached to the aglycone core. This technical guide delves into the critical role of this sugar moiety, particularly in Pradimicin B, in mediating its biological activity. Through an examination of structure-activity relationship (SAR) studies, mechanistic investigations, and the analysis of synthetic analogs, we will elucidate how the sugar component is indispensable for the therapeutic potential of this class of compounds.

The Sugar Moiety: The Key to Biological Targeting

The primary mechanism of action of pradimicins hinges on the specific recognition and binding of the sugar moiety to D-mannose residues present in the mannoproteins of fungal cell walls.[2][3] This interaction is a calcium-dependent process that leads to the formation of a ternary complex between the pradimicin molecule, a calcium ion, and the D-mannoside target.[4] The formation of this complex is the initial and critical step that triggers a cascade of events culminating in the disruption of the fungal cell membrane's integrity, leading to cell death.[2]

Structure-Activity Relationship: Insights from Analogs

The indispensable nature of the sugar moiety is unequivocally demonstrated through structure-activity relationship studies. Modification or removal of the sugar components has a profound impact on the antifungal potency of this compound and its analogs.

Table 1: Antifungal Activity of Pradimicin Analogs with Modifications in the Sugar Moiety

| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |

| Pradimicin A | D-alanine, D-thomosamine-D-xylose | Candida albicans | 0.8 - 12.5 | [2] |

| This compound | D-alanine, D-thomosamine | Candida albicans | - | [5] |

| Pradimicin C | Glycine, D-thomosamine-D-xylose | Candida albicans | 0.8 - 3.1 | [2] |

| Pradimicinone I | Aglycone (no sugar) | Candida albicans | Inactive | |

| Pradimicin T1 | L-xylose at C-11 OH | Candida albicans | 1.6 - 25 | |

| Pradimicin T2 | L-xylose at C-11 OH | Candida albicans | 1.6 - 12.5 | [2] |

| BMS-181184 | Water-soluble derivative | Candida spp. | ≤ 8 | [6] |

| BMS-181184 | Water-soluble derivative | Aspergillus fumigatus | ≤ 8 | [6] |

| BMS-181184 | Water-soluble derivative | Aspergillus niger | ≥ 16 | [6] |

| BMS-181184 | Water-soluble derivative | Aspergillus flavus | ≥ 16 | [6] |

| 11-demethoxy-PRM A | Modification on aglycone | Various Fungi | Comparable to Pradimicin A | [7] |

| 11-O-ethyl-PRM T1 | Modification on aglycone | Various Fungi | Comparable to Pradimicin A | [7] |

| 4'-N-cyano-PRM C | Modification at C4'-amino group | Various Fungi | Comparable to parent compound | [4] |

Note: A dash (-) indicates that specific quantitative data was not provided in the cited sources.

As evidenced in Table 1, the aglycone, pradimicinone I, which lacks the sugar moiety, is devoid of antifungal activity.[6] This starkly contrasts with the potent activity of the glycosylated pradimicins. Furthermore, modifications to the sugar itself, such as the D-xylose-modified derivatives, can retain or even show comparable activity to the parent compound, Pradimicin A, highlighting the nuanced role of the sugar's structure in target recognition.[1]

Mechanism of Action: A Closer Look

The antifungal action of this compound is a multi-step process initiated by its sugar moiety.

This calcium-dependent binding perturbs the cell membrane, leading to leakage of intracellular contents and ultimately, cell death.[8] Spectrophotometric studies have revealed a stepwise formation of the complex, with two pradimicin molecules first forming a dimer with a calcium ion, which then binds to mannose residues.[9][10]

Antiviral Activity: Targeting Glycosylated Viral Envelopes

The lectin-like property of pradimicins, mediated by their sugar moiety, also extends to antiviral activity, particularly against enveloped viruses like HIV. The surface of these viruses is often heavily glycosylated with mannose-rich glycans. Pradimicin A has been shown to inhibit HIV infection by binding to the mannose residues of the viral envelope glycoprotein gp120, thereby preventing the virus from entering host cells.[11] This interaction is also calcium-dependent and can be inhibited by mannan.[11]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).[6]

-

Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

-

Drug Dilution: A serial two-fold dilution of the this compound analog is prepared in RPMI 1640 medium.

-

Incubation: The fungal inoculum is added to each well of a microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.

Mannan-Binding Assay (Spectrophotometric Method)

This protocol is based on the observed spectral shift upon complex formation.[12]

-

Reagent Preparation: Prepare solutions of the this compound analog, D-mannopyranoside, and calcium chloride in an appropriate buffer.

-

Spectrophotometric Measurement: The UV-Vis spectrum of the this compound analog solution is recorded.

-

Complex Formation: D-mannopyranoside and calcium chloride are added to the this compound solution.

-

Analysis: The change in the absorption maximum is monitored. A shift in the wavelength indicates the formation of the ternary complex. This can be used to determine binding affinity and stoichiometry.

Experimental and Synthetic Workflows

The generation and evaluation of novel this compound analogs with modified sugar moieties is a key strategy for developing improved antifungal and antiviral agents.

Conclusion

The sugar moiety of this compound is not merely a passive structural component but an active and essential determinant of its biological activity. Its ability to mediate specific, calcium-dependent binding to D-mannose residues on fungal and viral surfaces is the cornerstone of its therapeutic potential. The wealth of structure-activity relationship data underscores the critical nature of this glycosidic component and provides a roadmap for the rational design of novel Pradimicin analogs with enhanced efficacy and pharmacokinetic properties. Future research in this area will undoubtedly continue to leverage our understanding of the sugar moiety's role to develop the next generation of anti-infective agents.

References

- 1. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antifungal activities of pradimicin derivatives modified at C4'-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comparison of the composition and in vitro activity of polymyxin B products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pradimicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of antifungal agents with a unique mechanism of action. Pradimicin B and its derivatives, such as BMS-181184, exhibit broad-spectrum activity against a variety of fungal pathogens.[1][2] Their mode of action involves a calcium-dependent binding to the terminal D-mannoside residues of fungal cell wall mannoproteins, leading to membrane disruption and cell death. This novel mechanism makes them promising candidates for the treatment of fungal infections, including those resistant to other antifungal drugs.[1]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established methodologies.

Mechanism of Action Signaling Pathway

The antifungal activity of this compound is initiated by its interaction with the fungal cell wall, a process that is dependent on the presence of calcium ions.

Caption: this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound's derivative, BMS-181184, against various fungal species. These values provide an indication of the expected antifungal potency of this compound.

Table 1: In Vitro Activity of BMS-181184 Against Yeast Species

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | 0.064–16 | 0.5 | 1 |

| Candida glabrata | 4–32 | 16 | 32 |

| Candida krusei | 0.016–0.125 | 0.032 | 0.064 |

| Candida parapsilosis | 0.125–8 | 1 | 2 |

| Candida tropicalis | 0.016–1 | 0.25 | 0.5 |

| Cryptococcus neoformans | ≤8 | 2-8 | ≤8 |

Data compiled from multiple sources. MIC values for BMS-181184 are generally reported to be ≤8 µg/mL for 97% of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp. tested.[3][4]

Table 2: In Vitro Activity of BMS-181184 Against Filamentous Fungi

| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | ≤8 | - | - |

| Aspergillus flavus | ≥16 | - | - |

| Aspergillus niger | ≥16 | - | - |

| Dermatophytes | ≤8 | - | - |

Note: BMS-181184 shows activity against most Aspergillus species, though at higher concentrations than itraconazole and amphotericin B.[5] It has limited activity against Aspergillus niger, Aspergillus flavus, Fusarium spp., and zygomycetes, with MICs generally being ≥16 µg/mL.[3][4][6][7]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically documents M27 for yeast susceptibility testing and adaptations for filamentous fungi.[8][9][10][11]

Protocol 1: Broth Microdilution MIC Testing for Yeasts

This method determines the minimum inhibitory concentration (MIC) of this compound against yeast isolates.

Materials:

-

This compound (analytical grade)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well U-bottom microtiter plates

-

Yeast isolates

-

Spectrophotometer

-

Incubator (35°C)

-

Quality control strains (Candida krusei ATCC 6258, Candida parapsilosis ATCC 22019)[12]

Workflow:

Caption: Broth microdilution workflow.

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). Further dilute in RPMI 1640 to create a working stock.

-

Inoculum Preparation:

-

Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Suspend several colonies in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Microdilution Plate Preparation:

-